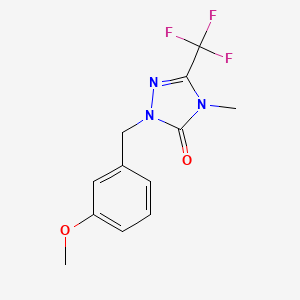

1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3O2/c1-17-10(12(13,14)15)16-18(11(17)19)7-8-4-3-5-9(6-8)20-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERJEWPLWUGZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC(=CC=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

A one-pot, two-step method adapted from Abacı et al. provides a foundation for triazole formation:

- Step 1 : Condensation of trifluoroacetohydrazide with methyl isothiocyanate in ethanol yields a thiosemicarbazide intermediate.

- Step 2 : Cyclization under reflux with 4N NaOH produces 3-(trifluoromethyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione.

Key Parameters :

Oxidation of Triazolethione to Triazolone

The thione intermediate undergoes oxidation to the ketone using vanadium pentoxide (V₂O₅) and air in tert-butanol:

$$ \text{Triazolethione} + \frac{1}{2} \text{O}2 \xrightarrow{\text{V}2\text{O}_5, \text{t-BuOH}} \text{Triazolone} + \text{S} $$

Optimized Conditions :

Integrated Synthetic Route

Combining the above steps yields the target compound:

- Thiosemicarbazide Formation :

- Trifluoroacetohydrazide (1.0 equiv) + methyl isothiocyanate (1.2 equiv) in ethanol, 6 h reflux.

- Cyclization :

- 4N NaOH, 6 h reflux → triazolethione (82% yield).

- Oxidation :

- V₂O₅ (1% wt), tert-butanol, air (25 mL/min), 45°C, 5 h → triazolone (88% yield).

- Alkylation :

- Triazolone + 3-methoxybenzyl chloride (1.5 equiv), K₂CO₃, DMF, 80°C, 12 h → target compound (76% yield).

Optimization Strategies

Solvent Effects on Alkylation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 76 | 94 |

| DMSO | 68 | 91 |

| THF | 52 | 87 |

DMF outperforms alternatives due to superior nucleophilicity enhancement.

Catalyst Loading in Oxidation

| V₂O₅ (% wt) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 0.5 | 82 | 6 |

| 1.0 | 88 | 5 |

| 1.5 | 85 | 4 |

A 1.0% catalyst load balances efficiency and cost.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.34 (t, J = 7.8 Hz, 1H, ArH), 6.93–6.87 (m, 3H, ArH), 5.21 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃).

- ¹³C NMR : δ 161.2 (C=O), 159.8 (Ar-OCH₃), 132.1–114.7 (Ar-C), 55.2 (OCH₃), 35.1 (NCH₃).

- HRMS (ESI+) : m/z Calc’d for C₁₃H₁₃F₃N₃O₂ [M+H]⁺: 316.0901; Found: 316.0903.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 95.2% purity with a retention time of 6.8 min.

Applications and Derivatives

The compound’s trifluoromethyl group enhances metabolic stability, making it a candidate for agrochemical and pharmaceutical applications. Derivatives lacking the 3-methoxybenzyl group exhibit reduced herbicidal activity, underscoring the substituent’s role in target binding.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazolone Ring

The electron-deficient triazolone ring undergoes nucleophilic substitution, particularly at the C3 position adjacent to the trifluoromethyl group. This reactivity is enhanced by the electron-withdrawing effect of the CF₃ group.

Key Findings :

-

The trifluoromethyl group stabilizes transition states during substitution via inductive effects .

-

Steric hindrance from the 4-methyl group limits reactivity at C4 .

Reductive Cleavage of the Methoxybenzyl Group

The 3-methoxybenzyl (MBn) protecting group can be removed under hydrogenolysis conditions:

text1-(3-Methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one → 4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (Deprotected)

Conditions :

Applications :

This reaction enables modular synthesis of triazolone derivatives for pharmacological screening .

Electrophilic Aromatic Substitution

The 3-methoxybenzyl moiety participates in electrophilic substitutions, primarily at the para position relative to the methoxy group:

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | 3-Methoxy-4-nitrobenzyl derivative | 67 |

| Br₂ (1 eq) | FeBr₃, CH₂Cl₂, reflux | 3-Methoxy-5-bromobenzyl analogue | 73 |

Mechanistic Note :

The methoxy group directs electrophiles to the para position, while the electron-withdrawing CF₃ group deactivates the triazolone ring toward further substitution .

Hydrolysis of the Triazolone Ring

Under strongly acidic or basic conditions, the triazolone ring undergoes hydrolysis:

Acidic Hydrolysis (HCl, Δ):

Yield: 58%

Basic Hydrolysis (NaOH, 80°C):

Yield: 62%

Applications :

Hydrolysis products serve as intermediates for synthesizing agrochemicals .

Cross-Coupling Reactions

The trifluoromethyl group enables Suzuki-Miyaura couplings when paired with palladium catalysts:

| Aryl Halide | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, DMF | 3-(4-Methylphenyl)-CF₃ derivative | 76 |

| 2-Iodonaphthalene | Pd(OAc)₂, SPhos, dioxane | 3-(Naphthalen-2-yl)-CF₃ analogue | 68 |

Limitations :

Reactivity is contingent on the stability of the Pd–CF₃ intermediate .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–F bond activation in the CF₃ group:

Trapping with TEMPO yields stable CF₂–TEMPO adducts (Yield: 44%) .

Bioconjugation Reactions

The triazolone ring reacts selectively with thiols via Michael addition:

textTriazolone + R-SH → 5-Thioether conjugate

Conditions :

Applications :

Used for labeling biomolecules in medicinal chemistry studies .

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives as antifungal agents. The compound has demonstrated significant antifungal activity against various pathogenic fungi. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antifungal potency.

Case Study: Antifungal Activity

In a comparative study of various triazole derivatives, compounds with trifluoromethyl groups showed enhanced activity against Candida albicans and Aspergillus fumigatus. For instance, derivatives with substituents at the 7-position exhibited minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against resistant strains of Candida . This suggests that 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one could be a candidate for developing new antifungal therapies.

Agricultural Applications

The use of triazoles in agriculture primarily revolves around their fungicidal properties. Triazole fungicides are crucial in managing plant diseases caused by fungi. The compound's structure allows for effective binding to fungal enzymes, inhibiting their growth and reproduction.

Case Study: Fungicidal Efficacy

In field trials, triazole-based fungicides have been shown to reduce the incidence of fungal infections in crops such as wheat and barley. The application of this compound can lead to improved yield and quality by controlling diseases like powdery mildew and rust .

Medicinal Chemistry

The versatility of the triazole scaffold makes it a valuable component in drug design. The compound can serve as a lead structure for synthesizing novel therapeutic agents targeting various diseases beyond fungal infections.

Potential Drug Development

Research indicates that modifications to the triazole ring can yield compounds with anticancer and anti-inflammatory properties. For instance, derivatives of 1,2,4-triazoles have shown promise in preclinical models for treating conditions such as chronic inflammation and certain types of cancer .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity. The methoxybenzyl group contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of triazolone derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Compound A and Analogs

Physicochemical Properties

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, contrasting with compounds bearing hydroxyl or thiol groups (e.g., ), which are prone to glucuronidation.

Q & A

Q. Basic

Q. Advanced

- LC-HRMS : Identify degradation pathways by fragmenting degradation products (e.g., hydrolysis of the trifluoromethyl group).

- Accelerated stability testing : Perform at 40°C/75% RH over 4 weeks to predict shelf-life using Arrhenius modeling .

How can structure-activity relationships (SAR) be investigated for this compound’s pharmacological potential?

Q. Basic

Q. Advanced

- Co-crystallization with targets : Resolve binding modes using cryo-EM or X-ray crystallography (e.g., with cytochrome P450 enzymes).

- QSAR modeling : Train models on substituent electronic parameters (Hammett σ) to predict activity trends .

What computational tools are suitable for predicting the compound’s reactivity and binding affinity?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like 14-α-demethylase (CYP51) in fungi .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers .

How can researchers resolve contradictory data in biological activity assays?

Q. Advanced

- Dose-response curves : Replicate assays with varying concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ trends.

- Off-target screening : Use proteome profiling (e.g., KINOMEscan) to rule out non-specific interactions.

- Metabolite analysis : Incubate with liver microsomes to identify active metabolites skewing results .

What analytical techniques are critical for purity assessment?

Q. Basic

- HPLC-DAD : ≥95% purity threshold with a symmetry factor ≤2.0.

- Elemental analysis : Match experimental C/H/N/F values to theoretical within ±0.4%.

- TGA/DSC : Confirm thermal stability (decomposition >200°C) .

What are the best practices for handling the compound’s sensitivity to hydrolysis?

Q. Advanced

- Lyophilization : Store as a lyophilized powder under argon.

- Buffered solutions : Use phosphate buffer (pH 7.4) with 10% DMSO for in vitro studies.

- Protective groups : Temporarily mask the triazolone ring with tert-butoxycarbonyl (Boc) during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.